
(1R,2R,3S)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3S)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with an amino group and a pyrazolyl group, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride typically involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the cyclobutane ring.
Reduction: Used to reduce any oxidized forms back to the original compound.
Substitution: The amino and pyrazolyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the cyclobutane ring .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,3S)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for studying biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its interactions with molecular targets in the body could lead to the development of new drugs for treating various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial catalysts and other chemical products .
Mechanism of Action
The mechanism of action of (1R,2R,3S)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- (1R,2R,3S,4R,6S)-3,4,6-trihydroxy-5-{[(S)-hydroxy(3-hydroxy-2-oxopropoxy)phosphoryl]oxy}-1,2-cyclohexanediyl bis[dihydrogen (phosphate)]
- (1R,2R,3S,5R)-(-)-pinanediol
Uniqueness
What sets (1R,2R,3S)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H13Cl2N3O |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
(1R,2R,3S)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;;/h1-3,5-7,11H,4,8H2;2*1H/t5-,6+,7+;;/m0../s1 |
InChI Key |
TYDCUZSGLWXYQJ-OJSHLMAWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1O)N2C=CC=N2)N.Cl.Cl |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



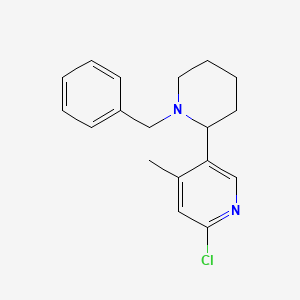
![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
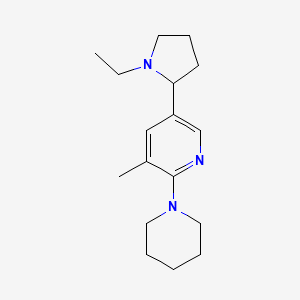
![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
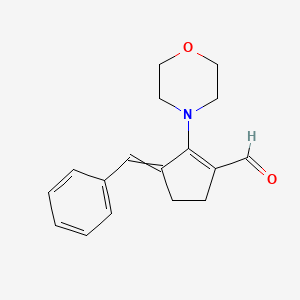
![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)


![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
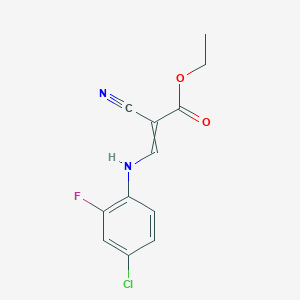
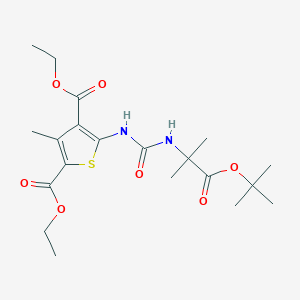
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)
